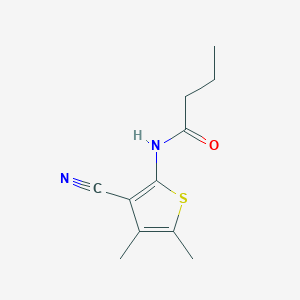
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of thienylacetamides and has been found to possess several biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Moreover, this compound has been found to protect neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the laboratory. Moreover, this compound has been found to be non-toxic and has low cytotoxicity. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. Moreover, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
For research on N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide include studying its effects on other inflammatory diseases, understanding its exact mechanism of action, and evaluating its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide involves the condensation reaction of 3-cyano-4,5-dimethyl-2-thiophene carboxylic acid with butanoyl chloride in the presence of triethylamine. The reaction is carried out in a solvent mixture of dichloromethane and tetrahydrofuran, and the resulting product is purified by column chromatography. The yield of this compound obtained by this method is around 50%.
Applications De Recherche Scientifique
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to possess antioxidant properties and has been shown to reduce oxidative stress in cells. Moreover, this compound has been found to exhibit neuroprotective effects and has been shown to protect neurons from damage caused by oxidative stress and inflammation.
Propriétés
Formule moléculaire |
C11H14N2OS |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide |
InChI |
InChI=1S/C11H14N2OS/c1-4-5-10(14)13-11-9(6-12)7(2)8(3)15-11/h4-5H2,1-3H3,(H,13,14) |
Clé InChI |
OOPSQWZKPFOLCY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C(=C(S1)C)C)C#N |
SMILES canonique |
CCCC(=O)NC1=C(C(=C(S1)C)C)C#N |
Solubilité |
13.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B250925.png)
![3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250927.png)

![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B250931.png)
![2-methoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250933.png)
![3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250934.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B250935.png)
![5-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250938.png)
![5-(3-chlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B250939.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B250941.png)
![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B250944.png)
![2,4-dichloro-N-(3-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B250945.png)
![N-[4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B250947.png)
